molecular formula C15H21NO3 B3288183 1-Boc-3-phenyl-3-hydroxypyrrolidine CAS No. 851000-71-0

1-Boc-3-phenyl-3-hydroxypyrrolidine

Cat. No.: B3288183
CAS No.: 851000-71-0
M. Wt: 263.33 g/mol
InChI Key: SUVXRTSOZHJSGE-UHFFFAOYSA-N
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Description

1-Boc-3-phenyl-3-hydroxypyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a phenyl group and a hydroxyl group, and protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Boc-3-phenyl-3-hydroxypyrrolidine typically involves the protection of the amino group in pyrrolidine with a Boc group, followed by the introduction of the phenyl and hydroxyl substituents. One common method involves the reaction of pyrrolidine with tert-butyl dicarbonate (Boc2O) to form the Boc-protected pyrrolidine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Boc-3-phenyl-3-hydroxypyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and acids like hydrochloric acid for Boc deprotection. Major products formed from these reactions include various substituted pyrrolidines and derivatives with altered functional groups.

Scientific Research Applications

1-Boc-3-phenyl-3-hydroxypyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-3-phenyl-3-hydroxypyrrolidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon Boc group removal. The phenyl and hydroxyl groups can interact with biological targets, influencing pathways related to enzyme inhibition or receptor binding .

Comparison with Similar Compounds

1-Boc-3-phenyl-3-hydroxypyrrolidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, providing a balance of stability and reactivity that is valuable in both research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-10-9-15(18,11-16)12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVXRTSOZHJSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1 g, 5.40 mmol) in ether (20 ml) was added dropwise phenylmagnesium bromide (10.3 mL, 3.0 M in ether, 6.21 mmol) at rt under nitrogen. The reaction was heated to reflux for 15 min, then cooled to rt, poured into sat. NH4Cl, extracted with ether (3×). The combined organic layers were dried over Na2SO4, concentrated in vacuo. The crude residue was purified by flash column chromatography to yield the desired product (700 mg, 49.24%). LCMS (M+H) 264.160.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49.24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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